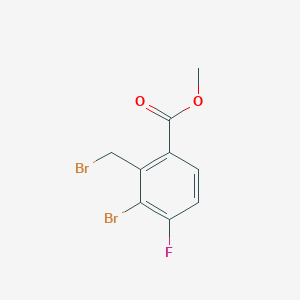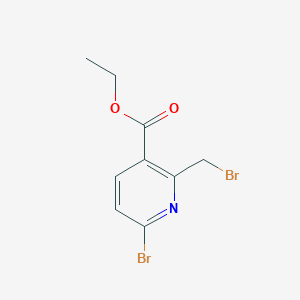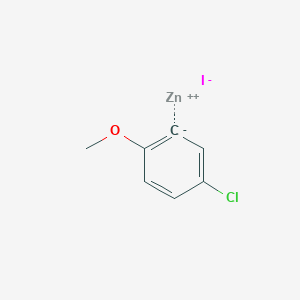![molecular formula C9H9Br2NO3S B13966904 2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone CAS No. 1923784-04-6](/img/structure/B13966904.png)
2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone is an organic compound with a complex structure that includes bromine, ethylsulfonyl, and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone typically involves the bromination of precursor compounds. One common method is the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone using bromine in glacial acetic acid . Another approach involves the reaction of 2-hydroxy-α-bromo-acetophenone with bromine in 50% aqueous acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Sulfone derivatives.
Reduction Reactions: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems.
Industrial Applications: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridine moiety can interact with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(3-thienyl)-1-ethanone
- 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
Comparison: 2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone is unique due to the presence of both bromine and ethylsulfonyl groups attached to a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 2-Bromo-1-(3-thienyl)-1-ethanone lacks the ethylsulfonyl group, which affects its reactivity and potential applications. Similarly, 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone has a hydroxy group instead of an ethylsulfonyl group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
1923784-04-6 |
|---|---|
Molekularformel |
C9H9Br2NO3S |
Molekulargewicht |
371.05 g/mol |
IUPAC-Name |
2-bromo-1-(5-bromo-3-ethylsulfonylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9Br2NO3S/c1-2-16(14,15)8-3-6(11)5-12-9(8)7(13)4-10/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
TVUBOHXSJGDWDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N=CC(=C1)Br)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



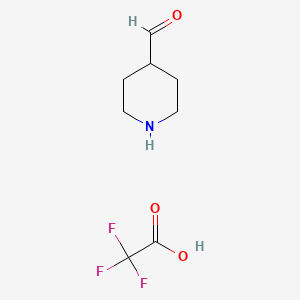

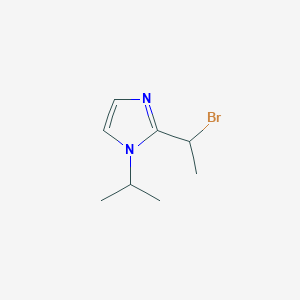


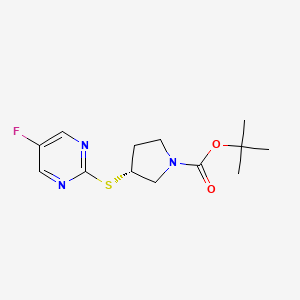
![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)

![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
